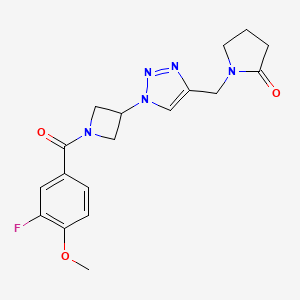

1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O3/c1-27-16-5-4-12(7-15(16)19)18(26)23-10-14(11-23)24-9-13(20-21-24)8-22-6-2-3-17(22)25/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNUYDARYZQFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps:

Formation of the 3-fluoro-4-methoxybenzoyl intermediate:

Synthesis of the azetidin-3-yl intermediate: This involves the formation of the azetidine ring, which is a four-membered nitrogen-containing ring.

Coupling with the triazole ring: The azetidin-3-yl intermediate is then coupled with a triazole ring through a cycloaddition reaction.

Formation of the final compound: The triazole intermediate is then coupled with a pyrrolidinone moiety to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Structural Overview

The compound is characterized by:

- Azetidine ring : Provides a stable framework for further functionalization.

- Triazole moiety : Enhances biological activity and stability.

- Fluoro and methoxy substituents : Improve reactivity and interaction with biological targets.

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties. Its unique structure allows it to interact with molecular targets involved in bacterial cell wall synthesis, potentially leading to effective treatments against resistant strains.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may modulate inflammatory pathways, offering potential therapeutic benefits in treating conditions like arthritis or chronic inflammation.

- Cancer Treatment : The triazole component has been associated with anticancer activity by inhibiting specific enzymes involved in tumor growth. Ongoing studies are aimed at elucidating the exact mechanisms of action and the compound's efficacy against various cancer cell lines .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its functional groups facilitate the creation of more complex organic compounds through various reactions such as coupling and cyclization.

- Development of New Synthetic Methodologies : Researchers are exploring innovative synthetic routes that utilize this compound to enhance yield and efficiency in producing related chemical entities .

Material Science Applications

The unique properties of this compound make it a candidate for material science applications:

- Development of Novel Materials : The structural characteristics may lead to materials with specific electronic or optical properties, useful in developing sensors or advanced coatings .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one against standard bacterial strains. Results indicated a notable reduction in bacterial growth compared to control groups, suggesting its potential as a new antibacterial agent .

Case Study 2: Anti-cancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited proliferation significantly. Further analysis revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential for cancer therapy development .

Mechanism of Action

The mechanism of action of 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

The target compound’s azetidine-triazole-pyrrolidinone scaffold distinguishes it from analogs in the evidence:

- : A pyrrolidin-2-one linked to a triazine ring via a methyloxy bridge. The triazine core may enhance hydrogen-bonding capacity compared to the target’s triazole, affecting receptor interactions .

- : Oxadiazole-pyrrolidine hybrids (e.g., 1a/1b). Oxadiazoles, like triazoles, are bioisosteres but differ in aromaticity and dipole moments, which could alter pharmacokinetics .

- and : Benzimidazole-pyrrolidinone derivatives.

Table 1: Core Structure Comparison

Substituent Effects

The 3-fluoro-4-methoxybenzoyl group in the target compound contrasts with substituents in analogs:

Analytical and Computational Tools

Structural validation of analogs frequently employs:

- SHELX Software : Used in and for crystallographic refinement. If the target’s crystal structure is resolved, SHELXL would enable precise bond-length/angle analysis .

- WinGX/ORTEP : ’s tools for molecular geometry visualization could compare packing motifs between the target and ’s benzimidazole derivatives .

Biological Activity

The compound 1-((1-(1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Structure

The compound features a complex structure that includes:

- Azetidine ring

- Triazole moiety

- Pyrrolidinone structure

- Fluoro and methoxy substituents on the benzoyl group

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₅O₃ |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 2034545-67-8 |

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antibacterial and antifungal activities. Its unique structure allows it to interact with various molecular targets, potentially inhibiting enzymes critical for bacterial cell wall synthesis, leading to its antibacterial effects .

The proposed mechanism of action includes:

- Inhibition of Enzyme Activity: The compound may bind to specific enzymes, preventing substrate access and disrupting metabolic pathways essential for microbial survival.

- Modulation of Receptor Functions: Interaction with receptors could lead to altered signaling pathways, enhancing its therapeutic potential in treating infections .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated a notable decrease in bacterial growth at varying concentrations, suggesting its potential as a therapeutic agent in combating resistant bacterial infections .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of related compounds showed that modifications to the azetidine and triazole moieties significantly influenced biological activity. For instance, variations in substituents led to enhanced potency against specific pathogens, underscoring the importance of structural optimization in drug design .

Study 3: In Vivo Studies

In vivo assessments demonstrated that the compound exhibited low toxicity while maintaining effective antimicrobial properties. Animal models treated with the compound showed significant recovery from infections without adverse side effects .

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation) and functional group modifications. For example:

- Azetidine ring formation : Reacting 3-fluoro-4-methoxybenzoic acid derivatives with azetidine precursors under nucleophilic acyl substitution conditions .

- Triazole linkage : Copper-catalyzed "click chemistry" between azide and alkyne intermediates (e.g., using CuSO₄ and sodium ascorbate in THF/H₂O) .

- Purification : Column chromatography (silica gel, gradients like PE/EtOAc) and recrystallization are standard. Purity is confirmed via TLC (Rf ~0.48 in PE/EtOAc 97:3) and HPLC (>98% purity) .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ ~3.8 ppm, triazole protons at δ ~7.5–8.0 ppm). Azetidine and pyrrolidinone ring environments are resolved via 2D NMR (COSY, HSQC) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., observed m/z 716.37 vs. theoretical 716.37) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for chiral intermediates .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Methodological solutions include:

- Standardized bioassays : Re-test under controlled conditions (e.g., fixed IC₅₀ protocols with HEK293 or HeLa cells) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) and optimize synthetic routes to minimize them .

- Dose-response validation : Perform statistical analysis (e.g., ANOVA) across multiple replicates to confirm activity trends .

Advanced: What refinements in SHELXL are critical for resolving the compound’s crystal structure?

- Twinned data handling : Use the TWIN and BASF commands to model overlapping reflections in high-symmetry space groups .

- Hydrogen bonding networks : Apply DFIX restraints to stabilize azetidine and triazole ring interactions with adjacent residues .

- Disorder modeling : Split occupancy refinement for flexible moieties (e.g., methoxybenzoyl groups) using PART and FREE .

Advanced: How can structure-activity relationship (SAR) studies be designed for optimizing bioactivity?

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) and compare IC₅₀ values in kinase inhibition assays .

- Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the triazole and ATP-binding pockets) .

- Metabolic stability : Assess CYP450-mediated degradation via liver microsome assays and introduce steric hindrance (e.g., methyl groups) to enhance half-life .

Advanced: What computational methods predict the compound’s physicochemical properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and electrostatic potentials, guiding solubility improvements .

- LogP estimation : Use Molinspiration or ACD/Labs to predict partition coefficients and correlate with experimental HPLC retention times .

- pKa determination : Employ MarvinSketch or SPARC to identify ionizable groups (e.g., pyrrolidinone NH, pKa ~10.5) for formulation studies .

Basic: What are common synthetic byproducts, and how are they mitigated?

- Unreacted intermediates : Residual azides or alkynes are removed via aqueous washes (e.g., 10% HCl) .

- Oxidation products : Add antioxidants (e.g., BHT) during azetidine coupling to prevent methoxybenzoyl degradation .

- Column artifacts : Pre-purify reagents (e.g., triethylamine distillation) to avoid silica gel contamination .

Advanced: How is the compound’s polymorphic behavior analyzed?

- PXRD : Compare experimental patterns with simulated data from Mercury (CCDC) to identify crystalline forms .

- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to assess stability for formulation .

- Solvent screening : Recrystallize from 10+ solvent systems (e.g., EtOH, acetonitrile) to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.